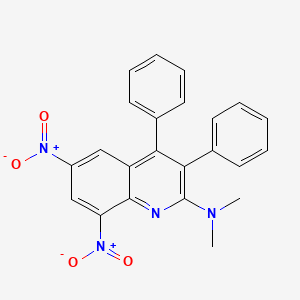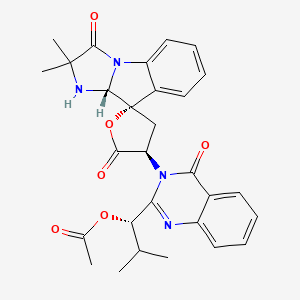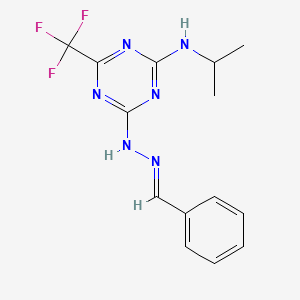
Benzaldehyde, (4-((1-methylethyl)amino)-6-(trifluoromethyl)-1,3,5-triazin-2-yl)hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzaldehyde, (4-((1-methylethyl)amino)-6-(trifluoromethyl)-1,3,5-triazin-2-yl)hydrazone is a complex organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a benzaldehyde moiety linked to a triazine ring substituted with a trifluoromethyl group and an isopropylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, (4-((1-methylethyl)amino)-6-(trifluoromethyl)-1,3,5-triazin-2-yl)hydrazone typically involves the condensation of benzaldehyde with the corresponding hydrazine derivative. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The triazine ring is introduced through a nucleophilic substitution reaction involving a suitable triazine precursor.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process includes the preparation of intermediates, purification steps, and final condensation reactions. The reaction conditions are optimized to achieve high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Benzaldehyde, (4-((1-methylethyl)amino)-6-(trifluoromethyl)-1,3,5-triazin-2-yl)hydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the hydrazone group to amines.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols are employed under basic conditions.
Major Products Formed
Oxidation: Oximes, nitriles.
Reduction: Amines.
Substitution: Various triazine derivatives.
Aplicaciones Científicas De Investigación
Benzaldehyde, (4-((1-methylethyl)amino)-6-(trifluoromethyl)-1,3,5-triazin-2-yl)hydrazone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Benzaldehyde, (4-((1-methylethyl)amino)-6-(trifluoromethyl)-1,3,5-triazin-2-yl)hydrazone involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or interacting with cellular receptors, leading to various biological effects. The trifluoromethyl group and the triazine ring play crucial roles in its activity, influencing its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Benzaldehyde, (4-((1-methylethyl)amino)-6-methyl-1,3,5-triazin-2-yl)hydrazone: Similar structure but lacks the trifluoromethyl group.
Benzaldehyde, (4-((1-methylethyl)amino)-6-chloro-1,3,5-triazin-2-yl)hydrazone: Contains a chloro group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in Benzaldehyde, (4-((1-methylethyl)amino)-6-(trifluoromethyl)-1,3,5-triazin-2-yl)hydrazone imparts unique chemical and biological properties, such as increased lipophilicity and enhanced metabolic stability, distinguishing it from other similar compounds.
Propiedades
Número CAS |
58892-36-7 |
|---|---|
Fórmula molecular |
C14H15F3N6 |
Peso molecular |
324.30 g/mol |
Nombre IUPAC |
2-N-[(E)-benzylideneamino]-4-N-propan-2-yl-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C14H15F3N6/c1-9(2)19-12-20-11(14(15,16)17)21-13(22-12)23-18-8-10-6-4-3-5-7-10/h3-9H,1-2H3,(H2,19,20,21,22,23)/b18-8+ |
Clave InChI |
HXRDJYAUHSNLNV-QGMBQPNBSA-N |
SMILES isomérico |
CC(C)NC1=NC(=NC(=N1)C(F)(F)F)N/N=C/C2=CC=CC=C2 |
SMILES canónico |
CC(C)NC1=NC(=NC(=N1)C(F)(F)F)NN=CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[Benzyl(ethyl)amino]-3-chloronaphthalene-1,4-dione](/img/structure/B14597345.png)
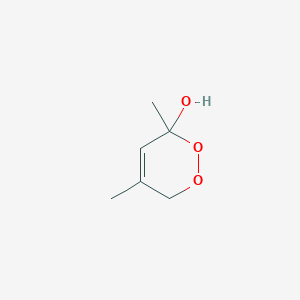
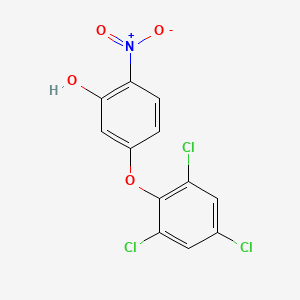


![2-{[Methyl(nitroso)carbamoyl]amino}ethyl methylcarbamate](/img/structure/B14597384.png)
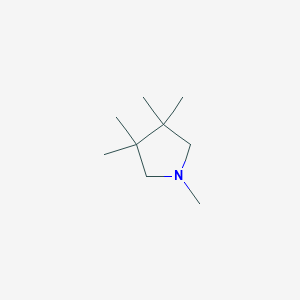
![1,4-Dioxaspiro[4.4]non-2-ene](/img/structure/B14597396.png)
![4-[(4-Propylanilino)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14597404.png)

